4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
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Overview
Description
4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that features both piperidine and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation has also been explored to accelerate the reaction process and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated piperidine derivatives.
Scientific Research Applications
4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Such as piperine and evodiamine.
Pyridine derivatives: Such as nicotinamide and isoniazid
Uniqueness
4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is unique due to its combined piperidine and pyridine moieties, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
920959-46-2 |
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Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-piperidin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C13H16N4O/c14-12(18)10-8-16-13-9(4-5-15-13)11(10)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H2,14,18)(H,15,16) |
InChI Key |
BANNJGTYTDBAAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CNC3=NC=C2C(=O)N |
Origin of Product |
United States |
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